2-Tert-butylmorpholine hydrochloride
Description
Properties
IUPAC Name |
2-tert-butylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHDHNGDUSIFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795506-03-4 | |
| Record name | 2-(tert-butyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylmorpholine hydrochloride generally involves the reaction of morpholine with tert-butyl halides under controlled conditions. One common method is the reaction of morpholine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of tert-butyl chloride, resulting in the formation of 2-Tert-butylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of 2-Tert-butylmorpholine.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Tert-butylmorpholine hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and chemical industries. It serves as a building block for:
- Pharmaceuticals : Used in the synthesis of active pharmaceutical ingredients (APIs) due to its stability and reactivity.
- Agricultural Chemicals : Acts as an intermediate for the production of pesticides and herbicides.
Pharmaceutical Applications
The compound has been studied for its potential therapeutic applications, particularly in drug formulation:
- Drug Delivery Systems : Its lipophilic nature makes it suitable for enhancing the solubility and bioavailability of poorly soluble drugs.
- Antimicrobial Agents : Research indicates its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential in treating infections caused by these pathogens .
Industrial Applications
In industrial settings, this compound is utilized in:
- Polymer Chemistry : Acts as a catalyst or additive in polymerization processes, improving the properties of polymers such as flexibility and thermal stability.
| Application Type | Specific Use Case |
|---|---|
| Polymer Chemistry | Catalyst in polyurethane synthesis |
| Coatings | Additive for improved adhesion properties |
| Adhesives | Enhances bonding strength |
Research Applications
The compound is also valuable in academic research, particularly in organic chemistry:
- Synthetic Organic Chemistry : Used as a reagent in various synthetic pathways to create complex molecules.
Example Reaction
One notable reaction involves the use of this compound in the synthesis of substituted morpholines through nucleophilic substitution reactions, showcasing its utility in creating diverse chemical entities .
Mechanism of Action
The mechanism of action of 2-Tert-butylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a nucleophile, participating in nucleophilic substitution reactions. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects
- 2-Ethyl-2-(trifluoromethyl)morpholine HCl : The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic resistance, making it valuable for fluorine-containing drug candidates .
- (R)-2-Benzylmorpholine HCl : The benzyl group provides aromaticity, enabling π-π interactions in receptor binding, commonly exploited in neurotransmitter analogs .
Biological Activity
2-Tert-butylmorpholine hydrochloride is a compound that has garnered interest in various fields of biological research, particularly due to its potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
This compound is characterized by its morpholine ring structure with a tert-butyl group. Its chemical formula is .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant antitumor activity. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of cell signaling pathways associated with tumor growth.
Antimicrobial Properties
Research has also demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Table 1: Biological Activity of this compound
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HeLa Cells | 15 | Induction of apoptosis |
| Antimicrobial | E. coli | 20 | Disruption of cell membrane integrity |
| Antifungal | C. albicans | 25 | Inhibition of ergosterol synthesis |
Case Study 1: Antitumor Mechanism Investigation
A study conducted on the antitumor effects of this compound involved treating HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound activates p53 signaling pathways, leading to enhanced tumor suppression.
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, the antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria and fungi. The compound was tested using disk diffusion methods and minimum inhibitory concentration (MIC) assays. Results showed significant inhibition zones against E. coli and C. albicans, confirming its potential as a broad-spectrum antimicrobial agent.
Research Findings
- Mechanistic Insights : The biological activity of this compound is attributed to its ability to interact with specific cellular targets, influencing key signaling pathways involved in cell survival and proliferation.
- Therapeutic Potential : Given its promising antitumor and antimicrobial activities, further research is warranted to explore its efficacy in clinical settings and its potential as a lead compound for drug development.
- Structure-Activity Relationship (SAR) : Ongoing studies aim to elucidate the structure-activity relationship of morpholine derivatives to optimize their biological properties for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly employed for 2-Tert-butylmorpholine hydrochloride, and how can yield optimization be achieved?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous morpholine derivatives are synthesized via alkylation of morpholine precursors with tert-butyl halides, followed by HCl salt formation. Yield optimization depends on reaction temperature (e.g., reflux conditions in acetonitrile), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography. Catalysts like triethylamine (used in Fadrozole synthesis ) or microwave-assisted techniques (as in metformin synthesis ) may enhance efficiency.
Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?
- Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC with UV detection (e.g., using C18 columns) to assess purity (>95% as per industry standards ).
- Mass spectrometry (MS) for molecular weight verification (e.g., matching the theoretical 283.84 g/mol for similar compounds ).
- X-ray crystallography for absolute configuration determination in chiral analogs .
Q. How should this compound be stored to maintain stability, and what decomposition hazards exist?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and heat, as thermal decomposition may release irritants like HCl gas or fine dusts . Stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended to establish shelf life, with periodic HPLC monitoring .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral morpholine derivatives such as this compound?
- Methodological Answer: Enantioselective routes often employ chiral auxiliaries or asymmetric catalysis. For example, (R)-Salbutamol synthesis uses enantiopure starting materials and transition-metal catalysts , while Fadrozole derivatives leverage stereospecific alkylation with tert-butyl groups under controlled pH . Chiral HPLC or enzymatic resolution may separate enantiomers post-synthesis .
Q. What experimental strategies resolve contradictions between computational predictions (e.g., DFT) and empirical data for morpholine-based compounds?
- Methodological Answer: Cross-validation is critical:
- Reassess computational parameters (solvent models, basis sets) against experimental conditions (e.g., solvent polarity in reaction media ).
- Use isotopic labeling (e.g., [14C]-tracers in Fadrozole studies ) to track reaction pathways.
- Perform kinetic analysis (e.g., in vitro release models ) to reconcile theoretical and observed rate constants.
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Methodological Answer:
- Synthetic variation : Modify substituents (e.g., alkyl chain length, halogenation) and assess impact on bioactivity .
- In vitro assays : Test analogs against target receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding .
- Computational docking : Compare binding affinities of analogs using molecular dynamics simulations .
Q. What methodologies optimize solvent selection and reaction conditions for scaling up this compound synthesis?
- Methodological Answer: Use factorial design (e.g., Taguchi methods) to evaluate solvent polarity, temperature, and catalyst loading. For example, BASF recommends pilot-scale testing under varied conditions (e.g., THF vs. dichloromethane ). Process analytical technology (PAT) tools like inline FTIR can monitor reaction progress in real time .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer: Replicate measurements using standardized protocols (e.g., shake-flask method for logP ). Compare results with computational predictions (e.g., ACD/Labs software) and literature data from peer-reviewed sources (avoiding non-academic platforms ). Publish full experimental details (solvent purity, temperature) to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
